![molecular formula C42H51ClN6O6 B12066664 3-(2-chlorophenyl)-2-[(2-phenylacetyl)amino]-N-[4-[(7,10,13,21-tetraoxo-8,11,14,20-tetrazaspiro[4.17]docosan-9-yl)methyl]phenyl]propanamide](/img/structure/B12066664.png)
3-(2-chlorophenyl)-2-[(2-phenylacetyl)amino]-N-[4-[(7,10,13,21-tetraoxo-8,11,14,20-tetrazaspiro[4.17]docosan-9-yl)methyl]phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ensemble Compound 159 is a peptide inhibitor of interleukin-17A (IL-17A). This compound is known for its ability to bind to IL-17A and inhibit the formation of the IL-17A–IL-17RA complex. It has shown efficacy in various assays, including enzyme-linked immunosorbent assay (ELISA), HT29-GROα cell-based functional assay, rheumatoid arthritis synovial fibroblast assay, and surface plasmon resonance-based biophysical binding assessment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ensemble Compound 159 involves multiple steps, starting with the preparation of the peptide backbone. The peptide is synthesized using solid-phase peptide synthesis (SPPS) techniques, which involve the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The final product is obtained after cleavage from the resin and purification using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of Ensemble Compound 159 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale HPLC systems is common in industrial settings to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Ensemble Compound 159 primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It is also involved in binding interactions with IL-17A, which can be considered a type of non-covalent interaction.
Common Reagents and Conditions
Peptide Synthesis: Fmoc-protected amino acids, coupling reagents (e.g., HBTU, HATU), and bases (e.g., DIPEA) are commonly used.
Cleavage: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin.
Purification: HPLC with appropriate solvents (e.g., acetonitrile, water) is used for purification.
Major Products Formed
The major product formed is Ensemble Compound 159 itself, which is a peptide with a specific sequence designed to inhibit IL-17A .
Wissenschaftliche Forschungsanwendungen
Ensemble Compound 159 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study peptide synthesis and binding interactions.
Biology: Employed in assays to investigate the role of IL-17A in various biological processes.
Medicine: Explored as a potential therapeutic agent for diseases involving IL-17A, such as rheumatoid arthritis.
Industry: Utilized in the development of new peptide-based inhibitors and therapeutic agents.
Wirkmechanismus
Ensemble Compound 159 exerts its effects by binding to IL-17A and inhibiting the formation of the IL-17A–IL-17RA complex. This inhibition prevents the downstream signaling pathways mediated by IL-17A, which are involved in inflammatory responses. The compound’s binding affinity and specificity for IL-17A are critical for its inhibitory activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ensemble Compound 158: Another peptide inhibitor of IL-17A with a slightly different sequence.
Ensemble Compound 160: A peptide inhibitor targeting a different cytokine but with similar structural features.
Uniqueness
Ensemble Compound 159 is unique due to its high binding affinity for IL-17A and its ability to inhibit the IL-17A–IL-17RA complex formation effectively. Its efficacy in various assays and potential therapeutic applications make it a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C42H51ClN6O6 |
|---|---|
Molekulargewicht |
771.3 g/mol |
IUPAC-Name |
3-(2-chlorophenyl)-2-[(2-phenylacetyl)amino]-N-[4-[(7,10,13,21-tetraoxo-8,11,14,20-tetrazaspiro[4.17]docosan-9-yl)methyl]phenyl]propanamide |
InChI |
InChI=1S/C42H51ClN6O6/c43-33-14-6-5-13-31(33)25-35(48-36(50)24-29-11-3-1-4-12-29)41(55)47-32-17-15-30(16-18-32)23-34-40(54)46-28-39(53)45-22-10-2-9-21-44-37(51)26-42(19-7-8-20-42)27-38(52)49-34/h1,3-6,11-18,34-35H,2,7-10,19-28H2,(H,44,51)(H,45,53)(H,46,54)(H,47,55)(H,48,50)(H,49,52) |
InChI-Schlüssel |
HSTNEKZTSOZTDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC(=O)CC2(CCCC2)CC(=O)NC(C(=O)NCC(=O)NCC1)CC3=CC=C(C=C3)NC(=O)C(CC4=CC=CC=C4Cl)NC(=O)CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12066585.png)

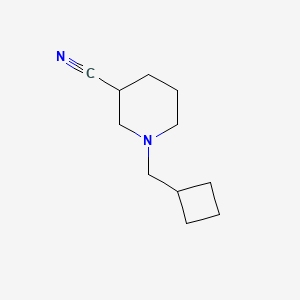


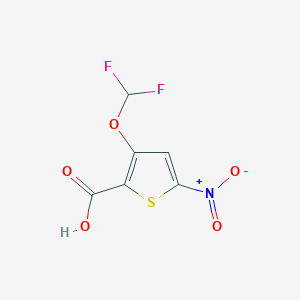
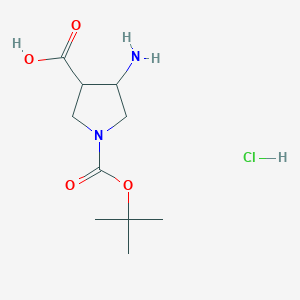

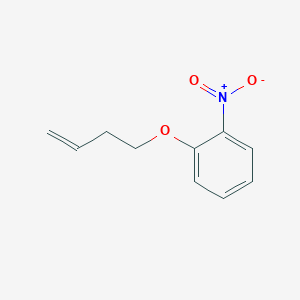
![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-one](/img/structure/B12066648.png)
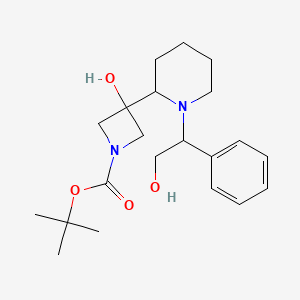
![1,3-Cyclohexanedione, 5-[2-(ethylthio)propyl]-2-(1-oxopropyl)-](/img/structure/B12066662.png)

![[2-(2-Bromo-4-ethynyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12066676.png)
